molecular formula C20H19NO4 B064605 Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid CAS No. 193693-66-2

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

Cat. No.: B064605
CAS No.: 193693-66-2
M. Wt: 337.4 g/mol
InChI Key: GUAMYYOQAAUXLR-ZDUSSCGKSA-N
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Description

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group of amino acids. This protection is crucial for the stepwise construction of peptides, allowing for selective deprotection and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid typically involves the protection of the amine group of (3S)-1-pyrrolidine-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced and removed using automated cycles, allowing for the efficient production of large quantities of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial .

Properties

IUPAC Name

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMYYOQAAUXLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363690
Record name Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-66-2
Record name 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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